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Foreword

This technical guide provides a comprehensive overview of the preclinical and clinical data on
RG-101, a GalNAc-conjugated antisense oligonucleotide designed to inhibit microRNA-122
(miR-122) for the treatment of Hepatitis C Virus (HCV) infection. This document is intended for
researchers, scientists, and drug development professionals, offering an in-depth look at the
mechanism of action, experimental validation, and clinical outcomes of RG-101. While the
development of RG-101 was discontinued, the data generated provides valuable insights into
the potential of microRNA-targeted therapies.

Introduction to RG-101

RG-101 is a synthetic oligonucleotide therapeutic designed to specifically bind to and inhibit
miR-122, a liver-specific microRNA that is essential for the replication and stability of the
Hepatitis C virus. By targeting a host factor required by the virus, RG-101 was developed with
the potential to have a high barrier to resistance and activity against all HCV genotypes. A key
feature of RG-101 is its conjugation to N-acetylgalactosamine (GalNAc), a sugar moiety that
targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. This targeted delivery
mechanism significantly enhances the potency of the oligonucleotide in the liver.

Mechanism of Action

The central mechanism of RG-101 revolves around the inhibition of miR-122, a microRNA
highly abundant in hepatocytes. MiR-122 plays a crucial role in the HCV life cycle by binding to
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two sites in the 5" untranslated region (UTR) of the viral RNA. This interaction stabilizes the
viral genome and promotes its replication. RG-101, being a complementary antisense
oligonucleotide, sequesters miR-122, preventing its interaction with the HCV RNA. This
disruption leads to the degradation of the viral genome and a subsequent reduction in viral
load.

RG-101 Mechanism of Action in Hepatocytes.

In Vitro Effects of RG-101
Potency and Antiviral Activity

RG-101 demonstrated potent antiviral activity against HCV replicons in cell culture. The 50%
effective concentration (EC50) for RG-101 against HCV genotype 1b replicons was determined
to be 0.67 uM. Notably, no cytotoxicity was observed at concentrations up to >320 uM,
indicating a high therapeutic index of >297.

Parameter Value Assay System

EC50 0.67 uM HCV Genotype 1b Replicons
Cytotoxicity >320 uM Various cell culture models
Therapeutic Index =297

In Vivo Effects of RG-101
Preclinical Studies

Preclinical evaluation of RG-101 was conducted in mice, non-human primates, and a human

chimeric liver mouse model.

The GalNAc conjugation of RG-101 resulted in a significant enhancement of its
pharmacological potency in vivo. Compared to the unconjugated oligonucleotide, RG-101 was
approximately 20-fold more potent in both mice and non-human primates. Following
administration, RG-101 is rapidly taken up by the liver and metabolized to its active
oligonucleotide form, which has a tissue half-life of approximately 14 days.
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RG-101 (GalNAc- Unconjugated _
Parameter ) ) ) Species
conjugated) Oligonucleotide
) ) ) Mice, Non-human
In Vivo Potency ~20-fold higher Baseline ]
primates
Tissue Half-life (liver) ~14 days Not specified Not specified

The efficacy of RG-101 was tested in a human chimeric liver mouse model infected with HCV
genotypes la and 3a. These mice have a significant portion of their liver repopulated with
human hepatocytes, making them a relevant model for studying HCV infection. A single
subcutaneous dose of RG-101 resulted in a dose-dependent reduction in HCV viral load.

Maximal Viral Load

Dose of RG-101 Reduction HCV Genotype
3 mg/kg Up to 2-log10 la
10 mg/kg Up to 2-log10 la
30 mg/kg Up to 2-log10 la
Not specified Up to 2-log10 3a

The observed duration of action supported the potential for a once-a-month dosing regimen.

Preclinical safety studies demonstrated a favorable safety profile for RG-101. No adverse
findings were observed at doses up to 450 mg/kg in mice and 45 mg/kg in non-human
primates.

Clinical Studies

RG-101 progressed to Phase 1 and Phase 2 clinical trials in patients with chronic HCV
infection.

A Phase 1b, double-blind, randomized, placebo-controlled study evaluated the safety,
tolerability, and antiviral effect of single subcutaneous doses of RG-101 in patients with chronic
HCV infection (genotypes 1, 3, or 4).
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Median Viral Load Reduction

Dose of RG-101 Number of Patients

at Week 4 (log10 IU/mL)
2 mg/kg 14 4.42
4 mg/kg 14 5.07

A single dose of RG-101 led to a rapid and significant reduction in HCV RNA. In the 4 mg/kg
dose cohort, the mean viral load reduction was 4.8 log10 at day 29, and 9 out of 14 patients
had HCV RNA levels below the limit of quantification at day 57. Impressively, three patients
maintained undetectable HCV RNA for 76 weeks after a single dose.

Despite the promising antiviral activity, the clinical development of RG-101 was discontinued.
The decision was made following the observation of cases of hyperbilirubinemia (jaundice) in
patients. Subsequent investigations suggested that a combination of factors, including
inhibition of bilirubin transport by RG-101, impaired baseline bilirubin transport in HCV patients,
and the high concentration of RG-101 in hepatocytes, contributed to this adverse effect.

Experimental Protocols

While detailed, step-by-step proprietary protocols are not fully available in the public domain,
this section outlines the general methodologies employed in the key studies of RG-101.

In Vitro HCV Replicon Assay

o Objective: To determine the in vitro potency (EC50) of RG-101 against HCV replication.
e General Protocol:

o Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon
(e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.

o Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations
of RG-101. A non-targeting oligonucleotide is used as a negative control. The uptake of
the oligonucleotide can be facilitated by "gymnosis" (uptake without a transfection
reagent).
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o Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for RG-101 to
exert its effect on HCV replication.

o Readout: The level of HCV replication is determined by measuring the reporter gene
activity (e.g., luciferase assay) or by quantifying HCV RNA levels using quantitative
reverse transcription PCR (qRT-PCR).

o Data Analysis: The EC50 value, the concentration at which RG-101 inhibits HCV
replication by 50%, is calculated from the dose-response curve.

Human Chimeric Liver Mouse Model Study

o Objective: To evaluate the in vivo efficacy of RG-101 in reducing HCV viral load.
e General Protocol:

o Animal Model: Immunodeficient mice (e.g., uPA/SCID) are transplanted with human
hepatocytes. Successful engraftment leads to a "humanized" liver that can be productively
infected with HCV.

o HCV Infection: Mice with a high level of human hepatocyte engraftment are infected with a
patient-derived HCV isolate or a cell culture-produced HCV.

o Treatment: Once a stable HCV infection is established, mice are treated with a single
subcutaneous injection of RG-101 at various dose levels or a placebo.

o Monitoring: Blood samples are collected at regular intervals to monitor HCV RNA levels
using gRT-PCR.

o Data Analysis: The change in HCV viral load from baseline is calculated for each treatment
group to determine the antiviral efficacy.

Workflow for the Human Chimeric Liver Mouse Model Studly.

Phase 1b Clinical Trial

o Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of RG-
101 in patients with chronic HCV.
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e General Protocol:
o Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

o Patient Population: Adult patients with chronic HCV infection (genotypes 1, 3, or 4), who
were either treatment-naive or had relapsed after prior interferon-based therapy. Key
exclusion criteria included co-infection with HBV or HIV, and evidence of decompensated
liver disease.

o Randomization and Blinding: Patients were randomly assigned to receive either RG-101
or a placebo in a blinded fashion.

o Dosing: Patients received a single subcutaneous injection of RG-101 at a dose of 2 mg/kg
or 4 mg/kg, or a matching placebo.

o Assessments:

» Safety and Tolerability: Monitored through the recording of adverse events, clinical
laboratory tests, vital signs, and physical examinations.

= Pharmacokinetics: Plasma concentrations of RG-101 and its metabolites were
measured at various time points.

= Antiviral Activity: HCV RNA levels in the blood were quantified using a sensitive gRT-
PCR assay at baseline and at multiple time points post-dose.

o Follow-up: Patients were followed for an extended period to assess the durability of the
viral response and long-term safety.

Conclusion

RG-101 represented a novel and promising approach to the treatment of chronic HCV infection
by targeting a host factor, miR-122. The use of GalNAc conjugation for targeted delivery to
hepatocytes proved to be highly effective in enhancing the potency of the oligonucleotide. Both
preclinical and early clinical studies demonstrated a rapid, profound, and sustained antiviral
effect with a single dose of RG-101. However, the emergence of hyperbilirubinemia as a safety
concern ultimately led to the discontinuation of its clinical development. The story of RG-101
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underscores both the potential of microRNA-targeted therapies and the critical importance of
thorough safety evaluations in drug development. The insights gained from the RG-101
program continue to inform the development of next-generation oligonucleotide therapeutics.

e To cite this document: BenchChem. [RG-101: A Technical Guide on its In Vivo and In Vitro
Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194646#in-vivo-and-in-vitro-effects-of-rg-101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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